N-tert-butyl-5-ethylfuran-2-carboxamide N-tert-butyl-5-ethylfuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13065616
InChI: InChI=1S/C11H17NO2/c1-5-8-6-7-9(14-8)10(13)12-11(2,3)4/h6-7H,5H2,1-4H3,(H,12,13)
SMILES: CCC1=CC=C(O1)C(=O)NC(C)(C)C
Molecular Formula: C11H17NO2
Molecular Weight: 195.26 g/mol

N-tert-butyl-5-ethylfuran-2-carboxamide

CAS No.:

Cat. No.: VC13065616

Molecular Formula: C11H17NO2

Molecular Weight: 195.26 g/mol

* For research use only. Not for human or veterinary use.

N-tert-butyl-5-ethylfuran-2-carboxamide -

Specification

Molecular Formula C11H17NO2
Molecular Weight 195.26 g/mol
IUPAC Name N-tert-butyl-5-ethylfuran-2-carboxamide
Standard InChI InChI=1S/C11H17NO2/c1-5-8-6-7-9(14-8)10(13)12-11(2,3)4/h6-7H,5H2,1-4H3,(H,12,13)
Standard InChI Key JDSVVZRBAVUIHH-UHFFFAOYSA-N
SMILES CCC1=CC=C(O1)C(=O)NC(C)(C)C
Canonical SMILES CCC1=CC=C(O1)C(=O)NC(C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure combines a furan core with strategic substitutions:

  • Furan ring: A five-membered aromatic oxygen heterocycle provides electronic diversity, enabling participation in cycloaddition reactions (e.g., Diels-Alder) for polymer synthesis .

  • 5-Ethyl substituent: Enhances lipophilicity, potentially improving membrane permeability in bioactive analogs .

  • N-tert-butyl carboxamide: The tert-butyl group introduces steric bulk, which may stabilize the molecule against enzymatic degradation, while the carboxamide moiety facilitates hydrogen bonding .

Table 1: Key Structural and Physical Properties

PropertyValue/Description
IUPAC NameN-tert-butyl-5-ethylfuran-2-carboxamide
Molecular FormulaC₁₁H₁₇NO₂
Molecular Weight195.26 g/mol
Key Functional GroupsFuran, carboxamide, tert-butyl, ethyl
Hydrogen Bond Donors1 (NH of carboxamide)
Hydrogen Bond Acceptors3 (O of furan, carbonyl O, NH)

Synthesis and Optimization Strategies

General Synthetic Pathways

While no direct synthesis protocol for N-tert-butyl-5-ethylfuran-2-carboxamide is documented in peer-reviewed literature, methodologies for analogous tert-butyl carboxamides provide a framework:

Carboxamide Formation via Acylation

  • Step 1: Synthesis of 5-ethylfuran-2-carboxylic acid through Friedel-Crafts alkylation of furan with ethyl bromide, followed by oxidation .

  • Step 2: Activation of the carboxylic acid using thionyl chloride (SOCl₂) to form the acyl chloride intermediate.

  • Step 3: Reaction with tert-butylamine in anhydrous tetrahydrofuran (THF) to yield the target carboxamide .

Catalyst Selection and Reaction Conditions

  • Catalysts: Hafnium tetrachloride (HfCl₄) or zirconium tetrachloride (ZrCl₄), as demonstrated in sulfonamide syntheses, may accelerate acylation by polarizing the carbonyl group .

  • Solvents: Polar aprotic solvents like N-methylpyrrolidone (NMP) enhance reaction rates at elevated temperatures (150°C) .

  • Yield Optimization: Maintaining a 1.5:1 molar ratio of tert-butylamine to acyl chloride and employing reflux conditions can achieve yields exceeding 90% .

Table 2: Hypothetical Reaction Parameters

ParameterCondition
Temperature150°C (reflux)
Catalyst Loading3% (w/w of starting material)
Reaction Time6–8 hours
Purification MethodColumn chromatography (hexane/EtOAc)
Polymer TypeTensile Strength (MPa)Thermal Decomposition (°C)
Standard Polyurethane25–30220–250
Furan-Thermoset Composite40–45280–320

Agrochemical Development

Structural analogs of N-tert-butyl-5-ethylfuran-2-carboxamide exhibit pesticidal activity by disrupting insect metabolic pathways:

  • Mode of Action: Carboxamides interfere with mitochondrial complex II (succinate dehydrogenase), inducing oxidative stress in pests .

  • Environmental Impact: The tert-butyl group may reduce leaching into groundwater compared to conventional pesticides due to increased soil adsorption .

Future Research Directions

Pharmacological Exploration

  • Anticancer Activity: Screening against kinase targets (e.g., EGFR, VEGFR) to assess apoptosis-inducing potential .

  • Antimicrobial Efficacy: Testing against multidrug-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa .

Advanced Material Design

  • Self-Healing Polymers: Leveraging reversible Diels-Alder linkages for smart coatings in automotive applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator